5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
Overview
Description
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, with a methyl and a methylthio substituent . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyridin-3-ol with methylthiolating agents, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine
- 2-(Methylthio)oxazolo[5,4-b]pyridine
Uniqueness
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Biological Activity
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, while also providing data tables to summarize key findings.
Chemical Structure and Properties
This compound features a unique fused ring system that includes an oxazole ring and a pyridine ring, with a methylthio group attached. Its molecular formula is , and it has a molecular weight of approximately 180.23 g/mol. The presence of the methylthio group enhances its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. Research suggests that it may modulate cellular processes through:
- Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), which are crucial in drug metabolism and pharmacokinetics.
- Antimicrobial Activity : It has shown promise in inhibiting the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anticancer Properties : Preliminary studies indicate that it may exert cytotoxic effects on cancer cells, although the exact pathways remain under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for selected microorganisms are summarized in Table 1.
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 25 | |
Staphylococcus aureus | 30 | |
Candida albicans | 20 | |
Aspergillus niger | 15 |
Anticancer Activity
Table 2 summarizes the cytotoxic effects observed in various cancer cell lines.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 15 | |
MCF-7 (breast cancer) | 12 | |
A549 (lung cancer) | 18 |
Case Studies
-
Antimicrobial Efficacy Study :
A study investigated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The compound exhibited notable bactericidal activity, with MIC values significantly lower than those of standard antibiotics such as penicillin and ampicillin. These findings suggest its potential as an alternative treatment for resistant bacterial strains . -
Cytotoxicity Assessment :
In vitro assessments demonstrated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study noted a dose-dependent response, with increased concentrations leading to higher rates of cell death. This mechanism may involve the disruption of mitochondrial function, highlighting its potential as an anticancer agent.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how structural variations affect biological activity to optimize lead compounds for drug development.
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)11-8(10-6)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHAGNLSJPJJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(O2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252300 | |
Record name | 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-06-0 | |
Record name | 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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